molecular formula C9H11BN2O2 B12069201 1,4-Dimethyl-1H-indazole-6-boronic acid CAS No. 1310384-21-4

1,4-Dimethyl-1H-indazole-6-boronic acid

Cat. No.: B12069201
CAS No.: 1310384-21-4
M. Wt: 190.01 g/mol
InChI Key: SZAGSASAQPUZDI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-indazole-6-boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with methyl groups at the 1- and 4-positions and a boronic acid (-B(OH)₂) moiety at the 6-position. Indazole derivatives are pharmacologically significant due to their role as kinase inhibitors, antimicrobial agents, and intermediates in Suzuki-Miyaura cross-coupling reactions . The boronic acid group enhances its utility in medicinal chemistry and materials science, enabling bioconjugation and participation in catalytic cycles. The methyl substituents likely improve metabolic stability and influence steric/electronic properties compared to non-methylated analogs.

Properties

CAS No.

1310384-21-4

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(1,4-dimethylindazol-6-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3

InChI Key

SZAGSASAQPUZDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of boronic acid derivatives often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor.

    Medicine: Explored for its anticancer properties and as a component in drug design.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of boronic acid, B-(1,4-dimethyl-1H-indazol-6-yl)- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity. The compound’s interaction with molecular targets and pathways is a subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound 1: 1,4-Benzodioxane-6-boronic Acid
  • Structure : Features a 1,4-benzodioxane scaffold (oxygen-containing bicyclic system) with a boronic acid at position 6 .
  • Key Differences: Heterocycle: Benzodioxane (oxygen-rich) vs. indazole (nitrogen-rich). Oxygen atoms in benzodioxane enhance polarity and solubility in polar solvents (e.g., water or DMSO), whereas the indazole’s nitrogen atoms facilitate hydrogen bonding and metal coordination. Applications: Benzodioxane boronic acids are often used in synthesizing bioactive molecules targeting serotonin receptors, while indazole boronic acids are explored in kinase inhibitor development .
Compound 2: 6-Bromo-1H-benzo[d]imidazole
  • Structure : A benzimidazole derivative with a bromine substituent at position 6 .
  • Key Differences :
    • Functional Group : Bromine (halogen) vs. boronic acid. Bromine acts as a leaving group in nucleophilic substitutions, whereas boronic acids enable Suzuki-Miyaura couplings.
    • Heterocycle : Benzimidazole (two nitrogen atoms in fused rings) vs. indazole (adjacent nitrogen atoms in a bicyclic system). Benzimidazoles are prevalent in antiparasitic and anticancer agents, while indazoles exhibit broader kinase inhibition profiles.
    • Reactivity : Brominated compounds are less versatile in forming carbon-carbon bonds but are valuable in electrophilic aromatic substitution reactions.

Physicochemical and Reactivity Profiles

Property 1,4-Dimethyl-1H-indazole-6-boronic Acid 1,4-Benzodioxane-6-boronic Acid 6-Bromo-1H-benzo[d]imidazole
Molecular Weight ~220 g/mol (estimated) ~196 g/mol ~213 g/mol
Solubility Moderate in DMSO, low in water High in polar solvents Low in water, soluble in DMF
Reactivity Suzuki coupling, kinase inhibition Suzuki coupling, serotonin modulation Nucleophilic substitution
Biological Role Kinase inhibition, antiviral activity Neuromodulation Antiparasitic, anticancer

Biological Activity

1,4-Dimethyl-1H-indazole-6-boronic acid (CAS No. 1310384-21-4) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug design, and relevant research findings.

PropertyValue
Molecular FormulaC9H11BN2O2
Molecular Weight190.01 g/mol
IUPAC Name(1,4-dimethylindazol-6-yl)boronic acid
InChI KeySZAGSASAQPUZDI-UHFFFAOYSA-N

The mechanism of action for 1,4-Dimethyl-1H-indazole-6-boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in its role as a protease inhibitor , where it binds to the active sites of enzymes, effectively inhibiting their activity. This interaction is crucial for the compound's potential therapeutic applications, especially in cancer treatment and enzyme regulation .

Anticancer Properties

Research indicates that compounds containing the indazole scaffold exhibit significant anticancer activity . For instance, studies have shown that derivatives of indazole can inhibit various kinases involved in cancer progression. Specifically, 1,4-Dimethyl-1H-indazole-6-boronic acid has been evaluated for its potential to inhibit Polo-like kinase 4 (PLK4), a target implicated in tumor growth and proliferation. In vitro assays have demonstrated that certain derivatives can achieve nanomolar inhibition against PLK4 .

Protease Inhibition

The compound's ability to function as a protease inhibitor has been explored extensively. Proteases play critical roles in many biological processes, including cell signaling and apoptosis. The reversible covalent bond formation allows for selective inhibition of specific proteases, making this compound a valuable tool in biochemical research and therapeutic development.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of 1,4-Dimethyl-1H-indazole-6-boronic acid and its derivatives:

  • PLK4 Inhibition : A study conducted by Paul et al. synthesized a series of indazole derivatives and evaluated their effectiveness against PLK4. Compounds demonstrated single-digit nanomolar inhibition levels, indicating strong potential as anticancer agents .
  • Enzyme Interaction Studies : The compound has been utilized to study enzyme interactions, revealing insights into protein-ligand binding dynamics. Its unique structural features enhance binding affinity towards target enzymes.
  • Comparative Studies : Comparative analyses with similar compounds such as 1H-indazole-5-boronic acid have shown that the specific substitution pattern on the indazole ring contributes to distinct reactivity and biological activity profiles .

Applications in Drug Design

Given its biological activity, 1,4-Dimethyl-1H-indazole-6-boronic acid serves as a promising scaffold for developing new therapeutic agents. Its applications include:

  • Cancer Therapy : As an inhibitor of key kinases involved in tumor growth.
  • Protease Inhibitors : Potential use in developing drugs targeting various diseases mediated by proteolytic enzymes.
  • Chemical Biology Tools : Utilized in research to probe enzyme mechanisms and interactions within cellular pathways .

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